molecular formula C9H8N2O4 B2777620 N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine CAS No. 808101-24-8

N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine

Cat. No.: B2777620
CAS No.: 808101-24-8
M. Wt: 208.173
InChI Key: AXHFCXXSDCCLOA-UXBLZVDNSA-N
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Description

“N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” is an organic compound characterized by the presence of an acetyloxy group and a nitrophenyl group attached to an imine

Properties

IUPAC Name

[(E)-(3-nitrophenyl)methylideneamino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-7(12)15-10-6-8-3-2-4-9(5-8)11(13)14/h2-6H,1H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHFCXXSDCCLOA-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” typically involves the condensation of an aldehyde with a primary amine in the presence of an acetic anhydride. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amine group under suitable conditions.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
The compound has shown promising antibacterial properties, particularly against resistant strains of bacteria. Research indicates that derivatives containing nitrophenyl groups exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine have been tested for their ability to inhibit the growth of strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the formation of reactive intermediates that disrupt bacterial DNA synthesis, leading to cell death .

Case Studies
A study highlighted the synthesis of various nitro-containing compounds, including those with similar structural features to this compound. These compounds were evaluated for their antibacterial efficacy using methods such as the agar disc-diffusion technique. Results showed that many synthesized derivatives had potent activity against both S. aureus and E. coli, indicating a potential for developing new antibiotics .

Enzyme Inhibition

β-Glucuronidase Inhibition
Recent investigations into the compound's ability to inhibit specific enzymes have revealed its potential in therapeutic applications. Notably, studies have assessed its effect on β-glucuronidase, an enzyme involved in various biological processes, including drug metabolism and detoxification pathways. The findings suggest that metal complexes derived from this compound exhibit enhanced inhibitory activities compared to their non-complexed forms, indicating a synergistic effect when combined with metal ions .

Anticancer Properties

Antineoplastic Effects
The compound's structural characteristics position it as a candidate for anticancer research. Compounds with similar nitro-substituted amines have been documented for their kinase inhibitory activities, specifically targeting pathways involved in cancer progression such as VEGFR/KDR signaling . This suggests that this compound could be explored further for its potential in treating various cancers.

Summary of Applications

Application AreaDescriptionKey Findings
Antibacterial Activity Effective against resistant bacterial strainsSignificant inhibition observed against S. aureus and E. coli .
Enzyme Inhibition Inhibits β-glucuronidase enzyme; enhanced activity when complexed with metalsMetal complexes showed better enzyme inhibition than non-complexed forms .
Anticancer Properties Potential as an antineoplastic agent targeting kinase pathwaysSimilar compounds demonstrate activity against cancer-related kinases .

Mechanism of Action

The mechanism of action of “N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” would depend on its specific application. Generally, it may interact with molecular targets through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Chemical Reactions: Undergoing specific chemical reactions that lead to its desired effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(acetyloxy)-N-[(E)-(4-nitrophenyl)methylidene]amine
  • N-(acetyloxy)-N-[(E)-(2-nitrophenyl)methylidene]amine

Uniqueness

“N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine” is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Biological Activity

N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between an aldehyde and a primary amine in the presence of acetic anhydride. The reaction conditions often include:

  • Solvent : Common solvents such as ethanol or methanol.
  • Temperature : Conducted at room temperature or slightly elevated temperatures.
  • Catalysts : Acid catalysts like hydrochloric or sulfuric acid may be utilized to enhance the reaction efficiency.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Interaction : It may bind to enzymes, either inhibiting or activating their activity, which is crucial in metabolic pathways.
  • Receptor Modulation : The compound can interact with various receptors, modulating their activity and influencing physiological responses.
  • Redox Reactions : The nitro group in the structure can participate in redox reactions, contributing to its biological effects .

Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit a broad spectrum of antimicrobial activities. The nitro group is known to induce toxicity in microorganisms through redox reactions, leading to cell death. This compound has been studied for its potential against various pathogens, including:

  • Bacteria : Effective against strains such as H. pylori and M. tuberculosis.
  • Parasites : Demonstrated activity against certain parasitic infections .

Antioxidant Properties

Studies have shown that compounds with similar structures possess significant antioxidant capabilities. These properties can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage and associated diseases .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on specific enzymes. For instance, studies on urease inhibition have demonstrated that nitro-containing compounds can effectively reduce urease activity, which is significant in treating conditions like urease-related infections .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against H. pylori, M. tuberculosis
AntioxidantScavenging free radicals
Enzyme InhibitionUrease inhibition

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various nitro compounds, including this compound. Results indicated significant inhibition against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Urease Inhibition : In a controlled laboratory setting, the compound showed promising results in inhibiting urease activity, which could be beneficial in managing infections caused by urease-producing bacteria .

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